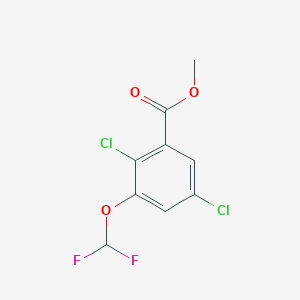

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate

Description

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at the 2- and 5-positions and a difluoromethoxy group at the 3-position. This compound is of significant interest in agrochemical research due to structural similarities to sulfonylurea herbicides, which often incorporate substituted benzoate moieties to enhance herbicidal activity and selectivity .

Properties

IUPAC Name |

methyl 2,5-dichloro-3-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(10)3-6(7(5)11)16-9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKNKXYNSGKQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate typically involves the esterification of 2,5-dichloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with substituted amine or thiol groups.

Hydrolysis: The major products are 2,5-dichloro-3-(difluoromethoxy)benzoic acid and methanol.

Oxidation: Products depend on the specific oxidizing agent and conditions used, potentially yielding compounds with additional functional groups.

Scientific Research Applications

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s activity and stability are influenced by the positions and nature of its substituents. Key comparisons include:

Key Observations :

- Positional Isomerism : The compound’s 2,5-dichloro-3-OCHF₂ substitution differs from the positional isomer Methyl 4-chloro-2-(difluoromethoxy)benzoate . The latter’s lower molecular weight (236.59 vs. ~259.5) reflects fewer chlorine atoms, while its storage requirement (0–6°C) suggests higher reactivity or instability compared to simpler esters like methyl 2-chlorobenzoate (stable at room temperature) .

Physicochemical Properties

- Solubility : Difluoromethoxy and chlorine substituents increase hydrophobicity compared to unsubstituted methyl benzoate (log P ~1.96). This property may enhance membrane permeability in agrochemical applications.

- Stability : The electron-withdrawing chlorine atoms and electron-donating difluoromethoxy group create a balance that could stabilize the ester against hydrolysis, though refrigeration is recommended for analogs like Methyl 4-chloro-2-(difluoromethoxy)benzoate .

Biological Activity

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate is an organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its interactions with various biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a benzoate group with chlorine and difluoromethoxy substituents, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential roles in:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on various receptors, altering their signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains, showing varying levels of inhibitory effects. A summary of findings is presented in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The results demonstrated that this compound can induce apoptosis in certain cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These findings indicate a promising anticancer potential that warrants further investigation.

Case Studies

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The compound was shown to disrupt bacterial cell membranes and inhibit growth effectively, suggesting its application in treating resistant infections . -

Cytotoxicity in Cancer Research :

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The research highlighted its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways . This opens avenues for exploring its use as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.